molecular formula C48H82O18 B1671522 Ginsenoside Rd CAS No. 52705-93-8

Ginsenoside Rd

カタログ番号: B1671522
CAS番号: 52705-93-8
分子量: 947.2 g/mol
InChIキー: RLDVZILFNVRJTL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ジンセノサイドRdは、オタネニンジンの主要成分であるプロトパナキサジオール型ジンセノサイドに属する生物活性化合物です。 この化合物は、抗癌、抗糖尿病、抗炎症、神経保護、心保護効果など、多岐にわたる強力な薬理作用により注目を集めています .

2. 製法

合成経路と反応条件: ジンセノサイドRdは、酵素変換法により合成できます。 微生物培養物からのグリコシダーゼや植物抽出物による、ジンセノサイドの側鎖糖基の特異的な加水分解は、一般的なアプローチです。 β-グルコシダーゼ、β-キシロシダーゼ、α-l-アラビノフラノシダーゼ、α-l-ラムノシダーゼなどの酵素がこの目的で使用されます .

工業的製造方法: ジンセノサイドRdの工業的製造には、微生物とその酵素系を用いた生体変換プロセスが含まれます。 好気的条件下では、真菌による生体変換は、スケールアップが容易な効率的で安価な方法を提供します。 特に、大腸菌からの組換え高熱性酵素は、生物医学的または製薬業界において効率的な変換を示しています .

準備方法

Synthetic Routes and Reaction Conditions: Ginsenoside Rd can be synthesized through enzymatic transformation methods. Specific hydrolysis of the side chain glycogroups of ginsenosides by glycosidases from microbial cultures and plant extraction is a common approach. Enzymes such as β-glucosidase, β-xylosidase, α-l-arabinofuranosidase, and α-l-rhamnosidase are used for this purpose .

Industrial Production Methods: The industrial production of this compound involves biotransformation processes using microorganisms and their enzymatic systems. Under aerobic conditions, fungus biotransformation provides an efficient and inexpensive method that can be easily scaled up. Recombinant enzymes from Escherichia coli, especially recombinant hyperthermophilic enzymes, have shown efficient conversion in biomedical or pharmaceutical industries .

化学反応の分析

Table 1: Enzymatic Conversion to Ginsenoside Rd

Enzyme SourceSubstrateReactionOptimal ConditionsYield
β-glucosidase (Thermotoga thermarum)Rb1Rb1 → Rd via C-20 β-(1→6) cleavagepH 4.8, 90°C95%
α-L-arabinofuranosidase (Bacillus subtilis)RcRc → Rd via C-20 arabinose removalpH 5.0, 40°C90%
PectinaseRb1Rb1 → Rd via glycosidase activitypH 6.0, 52.5°C83.14%
  • The β-glucosidase from Thermotoga thermarum selectively cleaves the outer glucose at C-20 of Rb1, preserving the inner glucose and olefin chain .

  • Microbial systems like Paecilomyces bainier and Aspergillus niger achieve >85% conversion of Rb1 to Rd under mild conditions (pH 5.0–7.0, 30–37°C) .

Table 2: Hypothetical Thermal Products of this compound

Reaction TypeProductStructural Change
DehydrationRk3/Rh4Double bond shift to C-20/22
HydrolysisPPDComplete deglycosylation

Microbial Biotransformation

Fungal and bacterial systems catalyze hydroxylation, cyclization, and hydrogenation of Rd’s olefin chain:

  • Hydroxylation : Irpex lacteus introduces hydroxyl groups at C-22 and C-23, generating epimers (e.g., compounds 1 and 2 ) .

  • Cyclization : Double bond transfer from C-24(25) to C-25(26) forms cyclopropane structures, as seen in rare ginsenosides .

Key Observations:

  • Biotransformation products accumulate gradually, with Rd’s hydroxylation at C-23 showing no stereoselectivity .

  • These pathways are distinct from conventional deglycosylation, enabling access to novel ginsenosides under mild conditions .

Downstream Metabolites

This compound serves as an intermediate for pharmacologically active derivatives:

  • Conversion to Compound K (CK) : Gut microbiota (e.g., Lactobacillus brevis) hydrolyzes Rd’s C-3 glucose via β-glucosidase, yielding CK .

  • Formation of Rg3 : Enzymatic cleavage of Rd’s C-20 glucose produces 20(S)-Rg3, a potential antitumor agent .

Stability and Reactivity

  • pH Sensitivity : Rd’s glycosidic bonds are stable under neutral conditions but hydrolyze in strongly acidic/basic environments.

  • Oxidation : The olefin chain (C-24(25)) is susceptible to epoxidation or hydroxyl radical attacks, altering bioactivity .

科学的研究の応用

Neuroprotective Effects

Ginsenoside Rd has been extensively studied for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

  • Alzheimer's Disease : Research indicates that this compound enhances learning and memory in APP transgenic mice by regulating the NF-κB pathway, which reduces pro-inflammatory factors and improves cholinergic function by increasing acetylcholine levels . Furthermore, it inhibits tau protein phosphorylation, a hallmark of Alzheimer's pathology, by modulating the activity of protein phosphatase 2A and other related kinases .
  • Parkinson's Disease : In models of Parkinson's disease, this compound has been shown to mitigate oxidative stress and apoptosis in neuronal cells. It enhances mitochondrial function and reduces cell death induced by neurotoxic agents like MPP+ by increasing antioxidant enzyme activity .

Table 1: Neuroprotective Mechanisms of this compound

DiseaseMechanism of ActionReference
Alzheimer's DiseaseReduces tau phosphorylation; enhances acetylcholine levels
Parkinson's DiseaseIncreases antioxidant enzyme activity; protects against MPP+ toxicity

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

  • Periodontitis : A study demonstrated that this compound effectively inhibits the growth of Porphyromonas gingivalis, a bacterium associated with periodontitis. It also reduces inflammatory responses in periodontal tissues .
  • Autoimmune Diseases : In models of Guillain-Barré syndrome, this compound has been shown to attenuate experimental autoimmune neuritis by modulating macrophage activity and reducing inflammatory cytokine production .

Table 2: Anti-Inflammatory Applications of this compound

ConditionMechanism of ActionReference
PeriodontitisInhibits P. gingivalis; reduces inflammatory response
Autoimmune DiseasesModulates macrophage activity; decreases cytokine production

Cardiovascular Health

Emerging research suggests that this compound may have protective effects on cardiovascular health.

  • Ischemic Stroke : this compound has been shown to ameliorate ischemic stroke outcomes by reducing neuronal apoptosis and inflammation through calcium channel modulation . Its ability to enhance blood flow and reduce oxidative stress further supports its potential as a therapeutic agent for stroke patients.

Diabetes Management

This compound also shows promise in managing metabolic disorders such as diabetes.

  • Type II Diabetes : Studies indicate that this compound can improve insulin sensitivity and reduce hyperglycemia in diabetic models. Its effects on glucose metabolism are linked to the modulation of AMPK signaling pathways .

Table 3: Applications in Diabetes Management

ConditionMechanism of ActionReference
Type II DiabetesImproves insulin sensitivity; regulates glucose metabolism

特性

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H82O18/c1-22(2)10-9-14-48(8,66-42-39(60)36(57)33(54)26(20-50)62-42)23-11-16-47(7)31(23)24(52)18-29-45(5)15-13-30(44(3,4)28(45)12-17-46(29,47)6)64-43-40(37(58)34(55)27(21-51)63-43)65-41-38(59)35(56)32(53)25(19-49)61-41/h10,23-43,49-60H,9,11-21H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDVZILFNVRJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H82O18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside Rd
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

52705-93-8
Record name Ginsenoside Rd
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 - 209 °C
Record name Ginsenoside Rd
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035778
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。